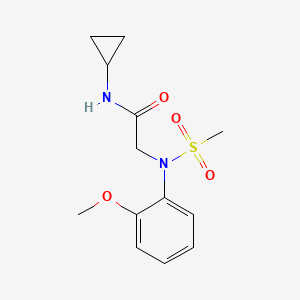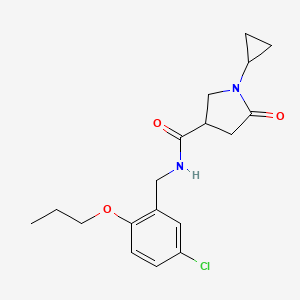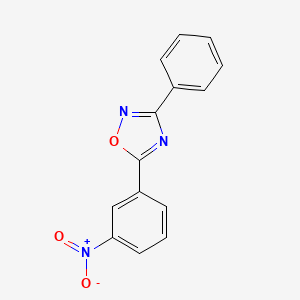![molecular formula C11H8N8O B5505502 N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)
N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves strategic reactions that allow for the formation of complex structures. For instance, Kvashnin et al. (2023) detailed the preparation of an unexpected product derived from the interaction of related oxadiazolopyrazine compounds under basic conditions, characterized using various spectroscopic and analytical techniques, including NMR, FTIR, and X-ray diffraction analyses. This process highlights the intricate methods used in synthesizing complex molecules like N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine (Kvashnin et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often involves complex arrangements of atoms and bonds, providing unique physical and electronic properties. For example, the crystal and molecular structure studies, as conducted by Mojzych et al. (2005), on related tetrazolopyrazine compounds reveal the intricacies of their spatial arrangement, demonstrating the importance of structural analysis in understanding these molecules' properties (Mojzych et al., 2005).
Chemical Reactions and Properties
Heterocyclic compounds like N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine participate in various chemical reactions, leading to a wide range of derivatives with significant properties. The work by Ibrahim et al. (2011) on acylation reactions showcases the chemical versatility of related heterocyclic amines, resulting in the synthesis of novel compounds with potential applications in various domains (Ibrahim et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Zhu et al. (2021) characterized an energetic material precursor, demonstrating the importance of understanding the physical properties of these compounds for their practical applications (Zhu et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, define the potential use of these compounds in various chemical reactions and applications. The study by Puthiyapurayil et al. (2012) on the synthesis of a novel series of oxadiazole derivatives highlights the exploration of chemical properties to identify compounds with potential cytotoxic activities (Puthiyapurayil et al., 2012).
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
The computational and pharmacological potential of related heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, has been explored for various applications. These compounds have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives demonstrated moderate inhibitory effects across a range of assays, exhibiting good affinity for specific enzymes which correlates to high analgesic and anti-inflammatory effects. This highlights the chemical's relevance in developing therapeutic agents with multiple benefits (M. Faheem, 2018).
Anticancer Activity
Novel oxadiazole functionalized derivatives have been synthesized and screened for anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer. Some compounds were identified with prominent anticancer activity at micromolar concentrations, suggesting the chemical's utility in cancer research and potential therapeutic applications (Bhadru Bhukya & H. Guguloth, 2021).
Antibacterial Activity
Research on oxadiazole derivatives has shown significant antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This indicates the chemical's potential in developing new antibacterial agents (N. P. Rai et al., 2009).
Insecticidal Activity
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and evaluated for insecticidal activities against the diamondback moth. Some compounds exhibited good insecticidal activities, which could lead to the development of new insect control agents (L. Qi et al., 2014).
Corrosion Inhibition
The inhibitive properties of bis(n-methylphenyl)-1,3,4-oxadiazole derivatives on the corrosion, biocorrosion, and scaling controls of brass in simulated cooling water have been investigated. These studies suggest the potential of such compounds in industrial applications related to metal preservation and corrosion inhibition (A. Rochdi et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8O/c1-6-4-2-3-5-7(6)12-8-10-14-17-18-19(10)11-9(13-8)15-20-16-11/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBPZBGNVXXOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NON=C3N4C2=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)